(Z)-3-hydroxyundec-8-enoic acid
Overview
Description
(Z)-3-hydroxyundec-8-enoic acid is an organic compound characterized by the presence of a hydroxyl group (-OH) and a double bond in its molecular structure. This compound is a member of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxyundec-8-enoic acid typically involves the use of starting materials such as undecenoic acid. One common method is the hydroxylation of undecenoic acid using appropriate catalysts and reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of biocatalysts, such as specific enzymes, can also be employed to achieve regioselective hydroxylation of undecenoic acid.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-hydroxyundec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form saturated hydroxy fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ketoundec-8-enoic acid or 3-carboxyundec-8-enoic acid.
Reduction: Formation of 3-hydroxyundecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-hydroxyundec-8-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biodegradable plastics, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of (Z)-3-hydroxyundec-8-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding with enzymes or receptors, modulating their activity. The double bond in its structure can also undergo reactions that generate reactive intermediates, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-hydroxyundec-8-enoic acid: The trans isomer of (Z)-3-hydroxyundec-8-enoic acid, differing in the spatial arrangement of the double bond.
3-hydroxydecanoic acid: Lacks the double bond present in this compound.
3-hydroxyundecanoic acid: A saturated analog without the double bond.
Uniqueness
This compound is unique due to its specific configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-3-hydroxyundec-8-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h3-4,10,12H,2,5-9H2,1H3,(H,13,14)/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUHWGONZHBQOG-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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